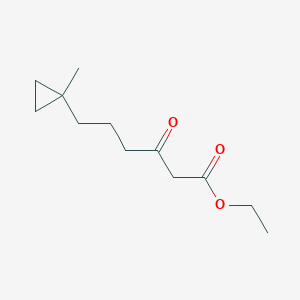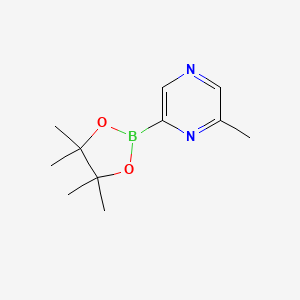
Benzyl 3-formylcyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-formylcyclobutane-1-carboxylate: is an organic compound with the molecular formula C12H14O3. It is a derivative of cyclobutane, featuring a benzyl ester group and a formyl group attached to the cyclobutane ring. This compound is of interest in organic synthesis and various research applications due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-formylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl bromide with cyclobutanone in the presence of a base, followed by formylation using formic acid or a formylating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: Benzyl 3-formylcyclobutane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted cyclobutane derivatives
科学的研究の応用
Chemistry: Benzyl 3-formylcyclobutane-1-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclobutane derivatives. It may also serve as a model compound for investigating the biological activity of related structures.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its reactivity and structural features make it a versatile intermediate in various manufacturing processes.
作用機序
The mechanism of action of Benzyl 3-formylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the formyl group and benzyl ester group are key reactive sites that participate in various transformations. The compound’s effects are mediated through pathways involving these functional groups, leading to the formation of desired products.
類似化合物との比較
Benzyl cyclobutane-1-carboxylate: Lacks the formyl group, making it less reactive in certain transformations.
Cyclobutane-1,3-dicarboxylate: Contains two carboxylate groups, offering different reactivity and applications.
Benzyl 3-hydroxycyclobutane-1-carboxylate: Features a hydroxyl group instead of a formyl group, leading to different chemical behavior.
Uniqueness: Benzyl 3-formylcyclobutane-1-carboxylate is unique due to the presence of both a formyl group and a benzyl ester group on the cyclobutane ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C13H14O3 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
benzyl 3-formylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H14O3/c14-8-11-6-12(7-11)13(15)16-9-10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2 |
InChIキー |
BZWIIRGKMBSAEO-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1C(=O)OCC2=CC=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


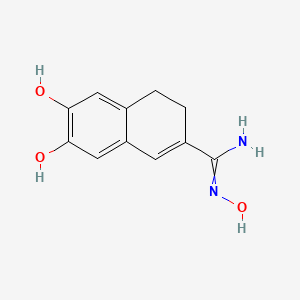
![3-Methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B11886851.png)
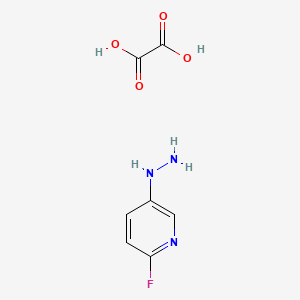
![6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11886862.png)
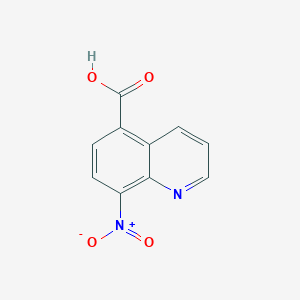


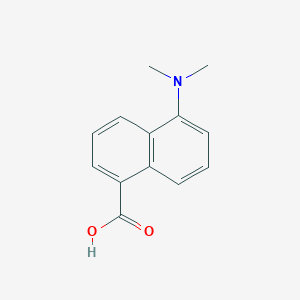
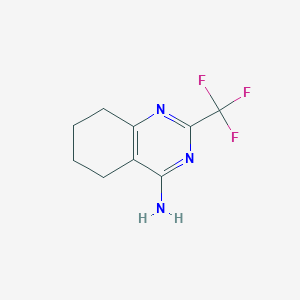
![6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile](/img/structure/B11886894.png)
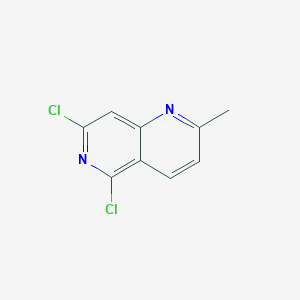
![tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11886910.png)
